molecular formula C22H24N4O3S2 B2555101 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 894950-62-0

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2555101
CAS RN: 894950-62-0
M. Wt: 456.58
InChI Key: QDHYEBGSLPEART-UHFFFAOYSA-N
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Description

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Structural Insights

Research on compounds structurally related to 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide has focused on their crystal structures, providing foundational knowledge for understanding their interactions and potential applications. For example, studies have revealed detailed crystallographic data, such as the molecules' folded conformations, which could be pivotal in designing drugs with specific targeting abilities. The intramolecular hydrogen bonding observed in these structures stabilizes their folded conformations, which may influence their reactivity and interaction with biological targets (Subasri et al., 2016).

Anticonvulsant Activity

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have explored their potential as anticonvulsant agents. These studies involved synthesizing thioacetamide derivatives and testing their interactions with anticonvulsant biotargets. The findings highlighted the moderate anticonvulsant activity of certain derivatives, providing a basis for further research into their utility in treating seizures and related neurological conditions (Severina et al., 2020).

Antifolate and Antitumor Agents

Derivatives structurally similar to 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated as potential antifolate inhibitors of dihydrofolate reductase (DHFR), demonstrating promising applications as antitumor agents. The synthesis strategy focused on appending various aryl thiols to a key pyrimidine intermediate, aiming to explore these compounds' inhibitory effects on human DHFR and their antitumor potential. This research underscores the importance of structural design in developing new chemotherapeutic agents (Gangjee et al., 2007).

Herbicide Development

Investigations into pyrimidinylthiobenzoates, analogs to the chemical , have provided insights into their role as herbicides. These studies have utilized molecular docking and 3D quantitative structure-activity relationship (QSAR) models to identify the bioactive conformations of such compounds, offering a foundation for designing more effective herbicides. By understanding the binding modes and interactions of these molecules with key enzymes in plants, researchers can develop targeted herbicides with improved efficacy and reduced environmental impact (He et al., 2007).

Antimicrobial Applications

The synthesis of novel pyrimidine-triazole derivatives and their evaluation for antimicrobial activity illustrate the potential use of these compounds in combating bacterial and fungal infections. By exploring different organic solvents and structural derivatives, researchers aim to identify compounds with significant antimicrobial properties. This line of research is crucial for developing new antibiotics in response to the growing challenge of antimicrobial resistance (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-16-6-8-17(9-7-16)25-20(27)13-30-22-24-12-19(21(23)26-22)31(28,29)18-10-5-14(2)15(3)11-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHYEBGSLPEART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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